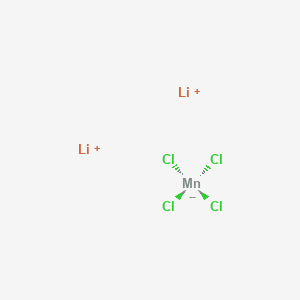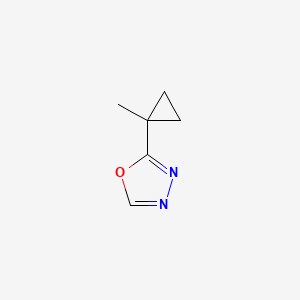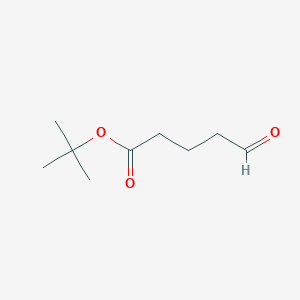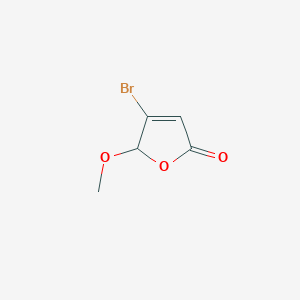
Dilithium;tétrachloromanganate(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Dilithium” is a strongly electrophilic, diatomic molecule comprising two lithium atoms covalently bonded together . It is known in the gas phase and has a bond order of 1, an internuclear separation of 267.3 pm, and a bond energy of 102 kJ/mol or 1.06 eV in each bond . “Tetrachloromanganese(2-)” is a chemical compound used in scientific research .
Synthesis Analysis
The synthesis of dilithium compounds involves various chemical reactions. For instance, dilithium (2,3-dilithium-oxy)-terephthalate was isolated through an incomplete acid-base neutralization reaction, followed by a thermally induced decarboxylation mechanism .
Molecular Structure Analysis
The molecular structure of dilithium compounds is complex. For example, dilithium squarate crystals were investigated using density functional theory with and without dispersion corrections . The shortcoming of the GGA (PBE) calculation with respect to the dispersive forces appears in the form of an overestimation of the unit cell volume up to 5.8% .
Chemical Reactions Analysis
Dilithium compounds participate in various chemical reactions. For instance, the reaction of di-lithio reagents with CO leads to the formation of oxy-cyclopentadienyl dilithium .
Physical And Chemical Properties Analysis
Dilithium compounds have unique physical and chemical properties. For instance, dilithium squarate has a bond order of 1, an internuclear separation of 267.3 pm, and a bond energy of 102 kJ/mol or 1.06 eV in each bond .
Applications De Recherche Scientifique
Fabrication des Matériaux
“Dilithium;tétrachloromanganate(II)” est utilisé dans la fabrication de matériaux à l'échelle nanométrique .
Applications Optiques
“Dilithium;tétrachloromanganate(II)” a été étudié pour son potentiel dans les applications de limitation optique . C'est un cristal optique non linéaire du troisième ordre . Le cristal présente une photoconductivité négative et est considéré comme un bon matériau pour les applications de dispositifs photoniques .
Applications Mécaniques
La nature mécanique de “Dilithium;tétrachloromanganate(II)” a été évaluée par une étude de microdureté Vickers . Différents paramètres de dureté tels que la ténacité à la rupture, l'indice de fragilité, la limite d'élasticité et la constante de rigidité ont été calculés .
Applications Thermo-Physiques
“Dilithium;tétrachloromanganate(II)” a été étudié pour ses propriétés thermo-physiques . L'effusivité thermique, la conductivité thermique et la diffusivité thermique du cristal ont été révélées par une étude photoacoustique .
Études du Seuil de Dégradation Laser (LDT)
La valeur du seuil de dégradation laser (LDT) de “Dilithium;tétrachloromanganate(II)” est supérieure à celle du KDP et de l'urée . Cela en fait un matériau potentiel pour les applications nécessitant un LDT élevé.
Comportement Électrochimique
Le comportement électrochimique de “Dilithium;tétrachloromanganate(II)” a été étudié, en particulier en relation avec le polymorphisme . Le mécanisme de décarboxylation induite thermiquement du composé a été exploré .
Safety and Hazards
Mécanisme D'action
Target of Action
It’s worth noting that lithium, a component of the compound, is known to interact with several enzymes such as glycogen synthase kinase 3 and inositol phosphatases .
Mode of Action
The exact mode of action of Dilithium;Tetrachloromanganese(2-) remains unknown . Lithium’s therapeutic action may be due to a number of effects, ranging from inhibition of enzymes such as glycogen synthase kinase 3, inositol phosphatases, or modulation of glutamate receptors .
Propriétés
IUPAC Name |
dilithium;tetrachloromanganese(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.2Li.Mn/h4*1H;;;/q;;;;2*+1;+2/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOUQNFWQPCDPE-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].Cl[Mn-2](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4Li2Mn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473134 |
Source


|
| Record name | Dilithium tetrachloromanganate(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57384-24-4 |
Source


|
| Record name | Dilithium tetrachloromanganate(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 57384-24-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde](/img/structure/B1624745.png)









![5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B1624764.png)
